molecular formula C12H11NO B1451050 3-Methoxy-5-phenylpyridine CAS No. 53698-52-5

3-Methoxy-5-phenylpyridine

Cat. No.: B1451050
CAS No.: 53698-52-5
M. Wt: 185.22 g/mol
InChI Key: AJKQNXMXZIIQRJ-UHFFFAOYSA-N
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Description

3-Methoxy-5-phenylpyridine is a chemical compound with the CAS Number: 53698-52-5 . It has a molecular weight of 185.23 .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C12H11NO/c1-14-12-7-11(8-13-9-12)10-5-3-2-4-6-10/h2-9H,1H3 .

It should be stored at a temperature of 2-8°C . The country of origin is CN .

Scientific Research Applications

Medical Imaging and Therapy

3-Methoxy-5-phenylpyridine derivatives have been explored in medical imaging and therapeutic applications. A study examined the potential of 4-aminopyridine (4AP) derivatives, including those with methoxy groups, as candidates for positron emission tomography (PET) imaging and therapy, particularly in the context of multiple sclerosis (MS) (Rodríguez-Rangel et al., 2020). These derivatives have been characterized for their ability to block voltage-gated potassium channels, which is crucial in neurological conditions like MS.

Corrosion Inhibition

Pyridine derivatives, including those with a methoxy group, have been studied for their corrosion inhibition properties. One research explored the adsorption and corrosion inhibition effects of such derivatives on mild steel in hydrochloric acid environments, demonstrating their potential in protecting metals from corrosion (Ansari et al., 2015).

Conductive Polymers

Research has been conducted on synthesizing terthiophene derivatives with methoxy groups for electrochemical polymerization. These polymers have applications in electrode coatings suitable for complexing metal ions, which can be useful in various electronic and catalytic processes (Zanardi et al., 2006).

Anticancer Research

Several studies have investigated the potential of pyridine derivatives, including those with methoxy substituents, in anticancer research. These compounds have been evaluated for their ability to bind to DNA and proteins, demonstrating significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents (Mukhopadhyay et al., 2017).

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of this compound and its derivatives. These studies provide essential insights into the chemical properties and potential applications of these compounds in various fields (Jun, 2007).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 .

Properties

IUPAC Name

3-methoxy-5-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-14-12-7-11(8-13-9-12)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKQNXMXZIIQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673502
Record name 3-Methoxy-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53698-52-5
Record name 3-Methoxy-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The provided research mentions a series of pyridine derivatives as potential aryl aldosterone synthase inhibitors. Why is 3-Methoxy-5-phenylpyridine specifically excluded from this group?

A1: The research explicitly excludes several compounds, including this compound, with the statement: "with the proviso that the compound of Formula I is not... (this compound 4- yl) methanol..." []. This suggests that this compound, or a closely related derivative like its methanol form, might be already known or characterized in the context of aryl aldosterone synthase inhibition. The exclusion could be due to various reasons, including:

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